molecular formula C5H4FN3O2 B8012860 6-Fluoro-2-nitropyridin-3-amine

6-Fluoro-2-nitropyridin-3-amine

Cat. No.: B8012860
M. Wt: 157.10 g/mol
InChI Key: LLRHWBNNAKIDAT-UHFFFAOYSA-N
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Description

6-Fluoro-2-nitropyridin-3-amine (CAS: 1805275-83-5) is a fluorinated nitropyridine derivative characterized by a nitro group at position 2, an amino group at position 3, and a fluorine atom at position 6 on the pyridine ring. With a molecular formula of C₅H₄FN₃O₂ and a molecular weight of 157.10 g/mol, this compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic scaffolds . Its electron-withdrawing fluorine and nitro groups influence its reactivity, making it a versatile intermediate in nucleophilic substitution and reduction reactions.

Properties

IUPAC Name

6-fluoro-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRHWBNNAKIDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-nitropyridin-3-amine typically involves the nitration of 6-fluoropyridine followed by the introduction of an amine group. One common method includes the reaction of 6-fluoropyridine with nitric acid to form 6-fluoro-2-nitropyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-nitropyridin-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The chemical and physical properties of nitropyridine amines vary significantly based on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Storage Conditions
6-Fluoro-2-nitropyridin-3-amine 1805275-83-5 C₅H₄FN₃O₂ 157.10 95% -F (C6), -NO₂ (C2), -NH₂ (C3) Not specified
6-Chloro-2-nitropyridin-3-amine 146015-42-1 C₅H₄ClN₃O₂ 173.56 Not specified -Cl (C6), -NO₂ (C2), -NH₂ (C3) Under inert gas, 2–8°C
6-Bromo-3-nitropyridin-2-amine 84487-04-7 C₅H₄BrN₃O₂ 218.01 Not specified -Br (C6), -NO₂ (C3), -NH₂ (C2) Room temperature
6-Nitropyridin-3-amine 14916-65-5 C₅H₅N₃O₂ 139.11 Not specified -NO₂ (C6), -NH₂ (C3) Not specified
2-Fluoro-3-nitropyridine 1480-87-1 C₅H₃FN₂O₂ 142.09 95% -F (C2), -NO₂ (C3) Not specified

Key Observations:

  • Molecular weight : Halogenated derivatives (Cl, Br) exhibit higher molecular weights, which may affect solubility and crystallization behavior. For example, the bromo analog (218.01 g/mol) is significantly heavier than the fluoro compound .
  • Storage stability : Chloro and bromo analogs require stringent storage conditions (e.g., inert gas, refrigeration), whereas stability data for the fluoro compound remains unspecified .

Biological Activity

6-Fluoro-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group on a pyridine ring. This specific arrangement contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can affect its biological activity and utility in research.

PropertyValue
Molecular FormulaC5_5H4_4F N3_3O2_2
Molecular Weight173.10 g/mol
Melting Point80 °C
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the fluorine atom influences the compound's electronic properties. These interactions may modulate various biochemical pathways, making it useful for studying enzyme mechanisms and drug interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.
  • Cellular Signaling Modulation : It may alter cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound. Below are notable findings from various research projects.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects on Cytokine Levels

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control250300
This compound (10 µM)150180

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 3: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

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